molecular formula C19H11N3O2 B595107 3,5-Di(benzo(d)oxazol-2-yl)pyridine CAS No. 1223748-38-6

3,5-Di(benzo(d)oxazol-2-yl)pyridine

Cat. No. B595107
M. Wt: 313.316
InChI Key: GIADVFNOWQYXSX-UHFFFAOYSA-N
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Description

3,5-Di(benzo(d)oxazol-2-yl)pyridine is a chemical compound with the molecular formula C19H11N3O2 . It is a derivative of benzoxazole, a heterocyclic compound with a five-membered C2NO ring fused to a benzene ring .


Synthesis Analysis

The synthesis of 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives often involves coupling reactions . For instance, a styryl substituent was coupled into the bis(HBO) structure to synthesize (E)-4-(3,5-Bis(benzo[d]oxazol-2-yl)-2,6-dihydroxystyryl)-1-ethylpyridin-1-ium iodide .


Molecular Structure Analysis

The molecular structure of 3,5-Di(benzo(d)oxazol-2-yl)pyridine consists of a pyridine ring substituted at the 3 and 5 positions with benzoxazole groups . The exact geometry and disposition of the molecule can be determined through techniques like X-ray crystallography .


Chemical Reactions Analysis

The chemical reactivity of 3,5-Di(benzo(d)oxazol-2-yl)pyridine is largely influenced by the presence of the benzoxazole and pyridine rings. These rings can participate in various chemical reactions, including coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Di(benzo(d)oxazol-2-yl)pyridine are influenced by its molecular structure. For instance, its optical properties can be determined by its conjugated system, as evidenced by the bright red emission exhibited by one of its derivatives .

Scientific Research Applications

Synthesis and Catalytic Activities

3,5-Di(benzo(d)oxazol-2-yl)pyridine derivatives have been synthesized and investigated for their catalytic activities in various chemical reactions. For instance, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, which could be synthesized through reactions involving 3,5-di(benzo(d)oxazol-2-yl)pyridine derivatives, demonstrated effective catalytic activities for the direct arylation of (benzo)oxazoles with aryl bromides. These complexes showed that the presence of (benzo)oxazole rings could influence the catalytic efficiency, suggesting their utility in facilitating specific organic transformations (Chen & Yang, 2018).

Organic Light-Emitting Diodes (OLEDs)

Compounds containing 3,5-di(benzo(d)oxazol-2-yl)pyridine structures have been explored as materials for organic light-emitting diodes (OLEDs). For example, benzobisoxazole-based compounds with such structures have shown excellent thermal stabilities and ambipolar transport properties. These materials, when used as electron-transport materials in OLEDs, achieved high external quantum efficiency, indicating their potential for application in advanced display and lighting technologies (Yin et al., 2015).

Pharmaceutical Research

In the context of pharmaceutical research, derivatives of 3,5-di(benzo(d)oxazol-2-yl)pyridine have been synthesized and evaluated for their biological activities. Such compounds have been examined for their potential as dual 5-HT7/5-HT2A receptor antagonists, which could have implications for the treatment of various neurological disorders. The synthesis of a range of tertiary amine-bearing derivatives showcased the importance of the 3,5-di(benzo(d)oxazol-2-yl)pyridine scaffold in developing compounds with specific receptor affinity and selectivity (Deau et al., 2015).

Supramolecular Chemistry

In supramolecular chemistry, 3,5-di(benzo(d)oxazol-2-yl)pyridine derivatives have been involved in the study of excited state intramolecular proton transfer in organic chromophores. These studies provide insights into the photophysical properties of such compounds, which are crucial for the development of advanced materials for sensing, imaging, and light-emitting applications (Karsili et al., 2016).

Future Directions

The future research directions for 3,5-Di(benzo(d)oxazol-2-yl)pyridine and its derivatives could involve further exploration of their biological activities, such as their potential as inhibitors of G-protein-coupled receptor kinases . Additionally, the development of new synthesis methods and the study of their physical and chemical properties could also be areas of interest .

properties

IUPAC Name

2-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11N3O2/c1-3-7-16-14(5-1)21-18(23-16)12-9-13(11-20-10-12)19-22-15-6-2-4-8-17(15)24-19/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIADVFNOWQYXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CN=C3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677788
Record name 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Di(benzo(d)oxazol-2-yl)pyridine

CAS RN

1223748-38-6
Record name 2,2'-(Pyridine-3,5-diyl)bis(1,3-benzoxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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